molecular formula C15H14FNO2 B5730213 N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide

N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide

Cat. No. B5730213
M. Wt: 259.27 g/mol
InChI Key: RQPCECYIAHGYOW-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FBA is a derivative of 4-fluorobenzyl alcohol and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide is not well understood. However, it is believed to act as a dopamine D3 receptor antagonist, blocking the binding of dopamine to this receptor. This may lead to changes in dopamine signaling pathways, which could have implications for various physiological and pathological conditions.
Biochemical and Physiological Effects
N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide can inhibit the binding of dopamine to the dopamine D3 receptor, suggesting that it may act as an antagonist. N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has also been shown to have low toxicity in vitro and in vivo, making it a potential tool for studying the role of the dopamine D3 receptor in various conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is the relatively low yield of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide using current synthesis methods, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide. One direction is the development of more efficient synthesis methods to increase the yield of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide. Another direction is the use of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide as a tool for studying the role of the dopamine D3 receptor in various conditions, such as addiction, schizophrenia, and Parkinson's disease. Additionally, N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide-based fluorescent probes could be developed for imaging biological systems. Further studies are needed to fully understand the mechanism of action and potential applications of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide in scientific research.
Conclusion
In conclusion, N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have high affinity and selectivity for the dopamine D3 receptor. N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has been used in various research applications, including as a ligand for the dopamine D3 receptor and in the synthesis of fluorescent probes. Further studies are needed to fully understand the mechanism of action and potential applications of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide in scientific research.

Synthesis Methods

N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide can be synthesized using several methods, including the reaction of 4-fluorobenzyl alcohol with 4-(chloromethyl)phenol, followed by reaction with sodium acetate. Another method involves the reaction of 4-fluorobenzyl alcohol with 4-(hydroxymethyl)phenol, followed by reaction with acetic anhydride and sodium acetate. The yield of N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide using these methods is around 50-60%.

Scientific Research Applications

N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor. N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential tool for studying the role of this receptor in various physiological and pathological conditions. N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide has also been used in the synthesis of other compounds, such as N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide-based fluorescent probes for imaging biological systems.

properties

IUPAC Name

N-[4-[(4-fluorophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11(18)17-14-6-8-15(9-7-14)19-10-12-2-4-13(16)5-3-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPCECYIAHGYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{4-[(4-Fluorobenzyl)oxy]phenyl}acetamide

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